Lucifer Yellow CH dilithium salt, fluorescent stain
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Overview
Description
Lucifer Yellow CH dilithium salt is a highly fluorescent dye known for its applications in marking nerve cells and tracing cellular interactions. This compound is characterized by its hydrophilic nature and its ability to stain living cells and tissues effectively. It is widely used in various scientific research fields due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of 6-amino-2,3-dihydro-1,3-dioxo-2-hydrazinocarbonylamino-1H-benz[d,e]isoquinoline-5,8-disulfonic acid with lithium salts under controlled conditions .
Industrial Production Methods: Industrial production of Lucifer Yellow CH dilithium salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for scientific research applications .
Chemical Reactions Analysis
Types of Reactions: Lucifer Yellow CH dilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Lucifer Yellow CH dilithium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye to study chemical reactions and molecular interactions.
Biology: Employed in staining nerve cells, monitoring neuronal branching, and detecting gap junctions.
Medicine: Utilized in studying cellular processes and interactions in various medical research fields.
Industry: Applied in diagnostic assays, hematology, and histology for staining and tracing purposes
Mechanism of Action
Lucifer Yellow CH dilithium salt exerts its effects through its highly fluorescent nature. The compound contains a carbohydrazide group that allows it to covalently link to surrounding biomolecules during aldehyde fixation. This property enables the dye to spread rapidly through injected cells and bind effectively to tissues, making it an excellent tool for studying neuronal morphology and cellular interactions .
Comparison with Similar Compounds
Lucifer Yellow VS dilithium salt: Another form of Lucifer Yellow with a vinyl sulfone group instead of a carbohydrazide group.
Lucifer Yellow CH dipotassium salt: Similar to the dilithium salt but with potassium ions instead of lithium.
Fluorescein isothiocyanate: A different fluorescent dye used for similar staining purposes.
Uniqueness: Lucifer Yellow CH dilithium salt is unique due to its high fluorescence intensity, hydrophilic nature, and ability to covalently bind to biomolecules during fixation. These properties make it particularly effective for marking nerve cells and studying cellular interactions .
Properties
Molecular Formula |
C13H11Li2N5O9S2 |
---|---|
Molecular Weight |
459.3 g/mol |
InChI |
InChI=1S/C13H11N5O9S2.2Li/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);; |
InChI Key |
ZCJXKGHTBWNHMS-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
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